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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491

Executive Summary

3-(3-Chlorophenyl)propanamide (3-CPPA) represents a critical "privileged scaffold" in
modern agrochemical research. Structurally positioned between simple phenyl-aliphatics and
complex fungicidal classes (such as Carboxylic Acid Amides - CAAs and Succinate
Dehydrogenase Inhibitors - SDHIs), 3-CPPA serves a dual purpose:

o High-Value Intermediate: It is a direct precursor to 3-(3-chlorophenyl)propylamines, a moiety
found in morpholine fungicides (e.g., Fenpropimorph analogs).

o Lead Scaffold: The hydrocinnamide backbone exhibits intrinsic antifungal and herbicidal
potential, acting as a template for structure-activity relationship (SAR) optimization.

This guide details the physicochemical handling, synthetic utility, and biological screening
protocols for 3-CPPA, designed for researchers optimizing next-generation crop protection
agents.

Chemical Identity & Physicochemical Profile

Understanding the stability and solubility of 3-CPPA is prerequisite for successful formulation
and assay development.
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Property Specification Relevance to Research
3-(3- Official nomenclature for
IUPAC Name . -
Chlorophenyl)propanamide regulatory filing.
Meta-chloro substitution
enhances lipophilicity and
Structure CIl-CeHa-CH2-CH2-C(=O)NH:2 ) - ) )
metabolic stability against ring
oxidation.
Low MW allows for extensive
] derivatization while adhering to
Molecular Weight 183.63 g/mol o
"Lipinski-like" rules for
agrochemicals.
Ideal range for systemic xylem
transport in plants (phloem
LogP (Est.) 1.8-22 p P .(p
mobility often requires LogP <
1).
- Low in water; High in DMSO, Requires solvent carriers (e.g.,
Solubility ) ]
MeOH, Acetone DMSO) for biological assays.
Suitable for soil application
Stability Hydrolytically stable at pH 5-8 studies; hydrolyzes to acid in

strong base/acid.

Application I: Synthetic Utility & Pathway

Engineering

3-CPPA is not merely an endpoint; it is a "chemical hub." Its primary value lies in its conversion

to more complex active ingredients (Als).

A. Reduction to Propylamines (Fungicide Precursors)

The reduction of the amide carbonyl yields 3-(3-chlorophenyl)propylamine. This amine motif is

critical for synthesizing sterol biosynthesis inhibitors (SBIs).
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e Mechanism: The propyl chain provides the necessary flexibility for the inhibitor to fit into the

active site of enzymes like

-reductase or
-isomerase.

e Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex.

B. Nitrogen Functionalization (CAA Analogs)

Alkylation or arylation of the amide nitrogen generates N-substituted hydrocinnamides, which

mimic the structure of mandelamide fungicides (e.g., Mandipropamid).

e Goal: Enhance affinity for cellulose synthase (in Oomycetes) or mitochondrial complexes.

Visualization: The 3-CPPA Synthetic Tree
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Figure 1: Synthetic divergence from 3-CPPA. The compound serves as a pivot point for
accessing amine-based fungicides (Product A) or amide-based Oomycete inhibitors (Product

B).

Application lI: Biological Screening Protocol

Researchers use 3-CPPA to establish baseline activity for the "phenyl-propyl-amide”
pharmacophore. The following protocol describes the Poisoned Food Technique, the industry

standard for determining ECso values against phytopathogenic fungi.
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Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the effective concentration (ECso) of 3-CPPA against Botrytis cinerea
(Grey Mold) and Rhizoctonia solani (Sheath Blight).

Materials:
e Compound: 3-(3-Chlorophenyl)propanamide (>98% purity).

¢ Solvent: Dimethyl sulfoxide (DMSO).[1]
o Media: Potato Dextrose Agar (PDA).

o Pathogens: Active mycelial plugs (5 mm) from 5-day old cultures.

Step-by-Step Methodology:

e Stock Preparation:

o Dissolve 18.4 mg of 3-CPPAin 1 mL DMSO to create a 100 mM Stock Solution.

o Note: Ensure complete solubilization; sonicate if necessary.
» Media Tempering:

o Autoclave PDA media and cool to 50°C in a water bath.

o Critical: Do not add compound above 55°C to prevent thermal degradation or volatilization.
 Amended Plate Preparation:

o Add Stock Solution to molten PDA to achieve final concentrations: 0, 6.25, 12.5, 25, 50,
100 pM.

o Maintain DMSO concentration < 0.5% v/v in all plates (including control) to avoid solvent
toxicity artifacts.

o Pour 20 mL per Petri dish (90 mm). Allow to solidify.

¢ Inoculation:
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o Use a sterile cork borer (5 mm) to excise mycelial plugs from the margin of an actively
growing fungal colony.

o Place one plug (mycelium side down) in the center of each amended plate.

o Replication: Triplicate plates for each concentration.

e |ncubation & Measurement:
o Incubate at 25°C in the dark.

o Measure colony diameter (mm) daily until the control plates reach the edge (typically 3-5
days).

o Data Analysis:

o Calculate Percent Inhibition (
):
Where
= diameter of control (mm),
= diameter of treated (mm), and 5 mm is the plug diameter.

o Determine ECso using Log-Probit analysis.

Mechanistic Context: Why This Scaffold?

The 3-(3-chlorophenyl)propanamide structure is not chosen at random. It probes specific
interactions within fungal targets.

Mode of Action Hypothesis[2][3][4]

e The 3-Chloro Group: Increases lipophilicity and provides steric bulk that may fill hydrophobic
pockets in the target enzyme (e.g., Complex II).

e The Linker (Propyl Chain): The two-carbon spacer (between phenyl and carbonyl) allows the
phenyl ring to rotate, potentially adopting a "bent" conformation required for binding to the Qp
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site of Succinate Dehydrogenase (SDH).

+ The Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the ubiquinone ring's
carbonyls.

3-(3-Chlorophenyl)propanamide

Hydrophobic Interaction H-Bonding
(3-Cl-Phenyl fits hydrophobic pocket) (Amide -NH2 and =0 bind to Ser/Tyr residues)

Target: Fungal SDH (Complex Il)
Ubiquinone Binding Site (Qp)

|
Inhibition

Disruption of Electron Transport
(Fungicidal Effect)
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Figure 2: Hypothesized binding mode of 3-CPPA within the fungal SDH complex. The scaffold
mimics the ubiquinone tail and headgroup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 2. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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